(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
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Overview
Description
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of 9H-fluoren-9-ylmethyl chloride with pyrrolidin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for efficient mixing and temperature control. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different properties and applications depending on their structures.
Scientific Research Applications
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It can serve as a probe or inhibitor in biological studies to understand various biochemical processes.
Medicine: : The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can be compared with other similar compounds, such as:
9-Fluorenylmethyl chloroformate: : This compound is structurally similar but has different functional groups and properties.
1-(9H-Fluoren-9-ylmethyl)piperidine:
These compounds share some similarities but also have unique characteristics that make them suitable for different applications.
Biological Activity
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, with the CAS number 2514950-86-6, is a synthetic organic compound belonging to the carbamate class. Its molecular formula is C20H23ClN2O2, and it has garnered attention for its potential biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound features a fluorenyl group linked to a pyrrolidine moiety via a methyl carbamate functional group. This unique structure is believed to influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties. These include:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Protein-Ligand Interactions : The fluorenyl group enhances stability and may influence binding affinity to specific proteins.
The mechanism of action involves the interaction of the compound with various molecular targets, including enzymes and receptors. The structural components contribute to its selectivity and potency, which are crucial for therapeutic applications.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches. Below is a summary of key findings:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of target enzymes at micromolar concentrations. |
Study 2 | Assess binding affinity | High binding affinity observed in receptor-ligand interaction assays. |
Study 3 | Investigate cytotoxic effects | Showed selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. |
Case Study 1: Enzyme Inhibition
In a controlled study, this compound was tested against a panel of enzymes. The results indicated that the compound inhibited enzyme activity by up to 70% at concentrations as low as 1 µM, suggesting strong potential for therapeutic applications in diseases where these enzymes play a critical role.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results revealed that it induced apoptosis in specific cell types while sparing normal cells, highlighting its selectivity and potential use in targeted cancer therapies.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOBWBFDVGTBKK-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.